molecular formula C11H10N2OS B8335486 4-amino-N-phenylthiophene-3-carboxamide

4-amino-N-phenylthiophene-3-carboxamide

Cat. No. B8335486
M. Wt: 218.28 g/mol
InChI Key: OIBIYNZUJXCJOA-UHFFFAOYSA-N
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Patent
US06919338B2

Procedure details

4-(tert-butoxycarbonylamino)-N-phenylthiophene-3-carboxamide (300 mg, 0.94 mmol) in CH2Cl2 (3 ml) was treated with TFA (0.36 ml, 4.71 mmol) at room temperature for 2.5 hours. The solvent was evaporated, the residue was dissolved in methanol/HCl, ether was added to the solution, the precipitate was recovered to give title compound (210 mg, 87%) which was used as is in the next step.
Name
4-(tert-butoxycarbonylamino)-N-phenylthiophene-3-carboxamide
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[C:10]([C:14]([NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:15])=[CH:11][S:12][CH:13]=1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:8][C:9]1[C:10]([C:14]([NH:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:15])=[CH:11][S:12][CH:13]=1

Inputs

Step One
Name
4-(tert-butoxycarbonylamino)-N-phenylthiophene-3-carboxamide
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C(=CSC1)C(=O)NC1=CC=CC=C1
Name
Quantity
0.36 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol/HCl
ADDITION
Type
ADDITION
Details
ether was added to the solution
CUSTOM
Type
CUSTOM
Details
the precipitate was recovered

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CSC1)C(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 102.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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